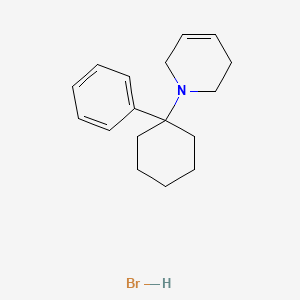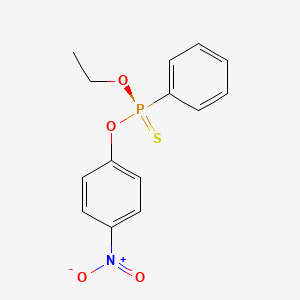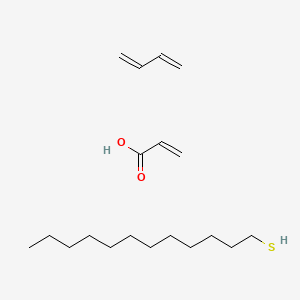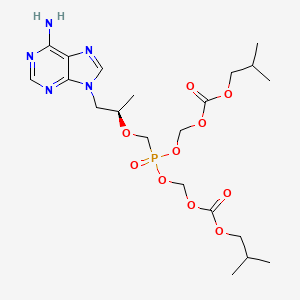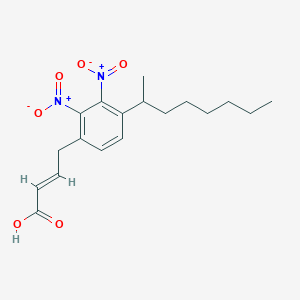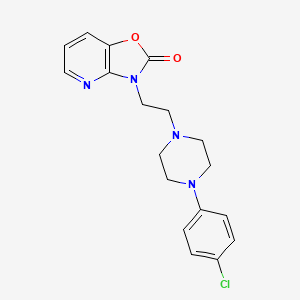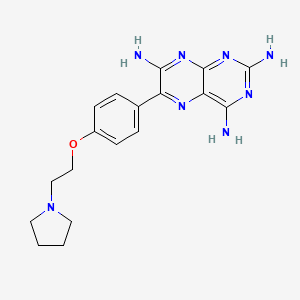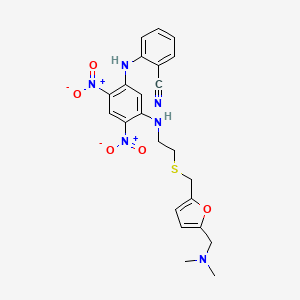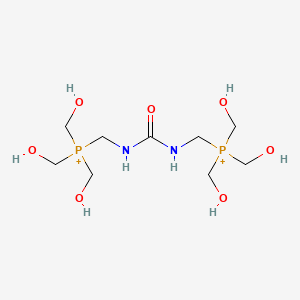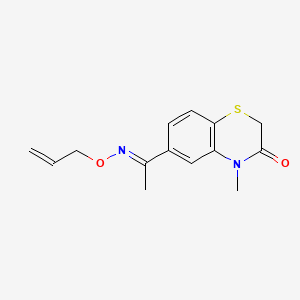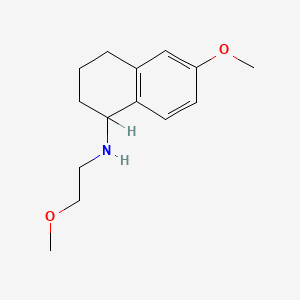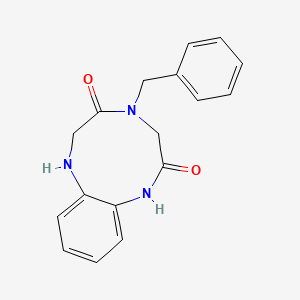
3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione is a complex organic compound with a unique structure that includes a benzotriazonine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione typically involves multi-step organic reactions. The process often starts with the preparation of the benzotriazonine ring, followed by the introduction of the phenylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzotriazonine ring.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3,4,6,7-Tetrahydro-4-(methyl)-1H-1,4,7-benzotriazonine-2,5-dione: Similar structure but with a methyl group instead of a phenylmethyl group.
3,4,6,7-Tetrahydro-4-(ethyl)-1H-1,4,7-benzotriazonine-2,5-dione: Contains an ethyl group instead of a phenylmethyl group.
Uniqueness
3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione is unique due to its specific phenylmethyl substitution, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
130604-28-3 |
|---|---|
Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
4-benzyl-1,2,5,7-tetrahydro-1,4,7-benzotriazonine-3,6-dione |
InChI |
InChI=1S/C17H17N3O2/c21-16-12-20(11-13-6-2-1-3-7-13)17(22)10-18-14-8-4-5-9-15(14)19-16/h1-9,18H,10-12H2,(H,19,21) |
InChI Key |
REACKCFXHYUNQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(CC(=O)NC2=CC=CC=C2N1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


